molecular formula C6H9FN2 B13676146 4-Fluoro-1-isopropyl-1H-pyrazole

4-Fluoro-1-isopropyl-1H-pyrazole

Cat. No.: B13676146
M. Wt: 128.15 g/mol
InChI Key: WYPBCYUXRCQBIC-UHFFFAOYSA-N
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Description

4-Fluoro-1-isopropyl-1H-pyrazole is a fluorinated pyrazole derivative characterized by a fluorine atom at the 4-position and an isopropyl group at the 1-position of the pyrazole ring. Pyrazole derivatives are known for their versatility in drug design due to their ability to act as bioisosteres for amide or ester groups, enhancing metabolic stability and binding affinity .

Properties

Molecular Formula

C6H9FN2

Molecular Weight

128.15 g/mol

IUPAC Name

4-fluoro-1-propan-2-ylpyrazole

InChI

InChI=1S/C6H9FN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3

InChI Key

WYPBCYUXRCQBIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)F

Origin of Product

United States

Preparation Methods

Direct Electrophilic Fluorination of Pyrazole Derivatives

A highly efficient and selective method for preparing 4-fluoro-pyrazoles, including 4-fluoro-1H-pyrazole, involves direct electrophilic fluorination of pyrazole starting materials. According to a 2022 patent (EP4219454A1), this process uses pyrazole or substituted pyrazoles as starting materials and reacts them with electrophilic fluorinating agents under mild, controlled pH conditions (pH 6.0–8.0), avoiding the use of hazardous hydrazine reagents common in older methods.

  • Fluorinating Reagent: The preferred reagent is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), a stable electrophilic fluorine source.
  • Reaction Conditions: The reaction is typically carried out without solvents or additional bases, at 60–70°C, overnight.
  • Selectivity: This method selectively fluorinated the 4-position of the pyrazole ring, minimizing formation of 3-fluoro or difluoro impurities.
  • Purification: Extraction with methyl-tert-butyl-ether (MTBE) at acidic pH (~1.8) efficiently separates 4-fluoro-pyrazole from unreacted pyrazole, improving purity.

Example Reaction Setup:

Parameter Details
Starting material Pyrazole derivative (e.g., 1-isopropyl-pyrazole)
Fluorinating agent 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Equivalents of pyrazole 3–6 equivalents, preferably 4–5
Temperature 60–70°C
pH 6.0–8.0 during reaction; adjusted to 1.8 for extraction
Solvent None during reaction; MTBE for extraction
Reaction time Overnight (12–16 hours)

This method represents a significant improvement over traditional multi-step syntheses involving hydrazine cyclization, offering a one-step, direct fluorination approach with high selectivity and reduced hazardous reagents.

Synthesis of 4-Fluoro-1-isopropyl-1H-pyrazole via Pyrazole Substitution

The isopropyl substitution at the N1 position of pyrazole can be introduced prior to fluorination through alkylation reactions. The synthesis of 4-chloro-1-isopropyl-1H-pyrazole, a close analog, typically involves condensation of hydrazine derivatives with β-diketones followed by halogenation. By analogy, 4-fluoro-1-isopropyl-1H-pyrazole can be prepared by:

This two-step approach allows installation of the isopropyl group before selective fluorination, enabling access to 4-fluoro-1-isopropyl-pyrazole with controlled substitution patterns.

Cyclization Methods Using Fluorinated Precursors

Alternative synthetic routes involve cyclization reactions of fluorinated precursors such as 2-fluoromalondialdehyde with hydrazine or trifluoroammonium alkenyl compounds with diethylamine followed by hydrazine treatment. However, these methods are more complex, involve multiple steps, and use hazardous hydrazine, making them less favorable for large-scale or industrial synthesis.

Regioselective Cyclization of α-Fluoronitroalkenes

Research into regioselective intermolecular cyclization of α-fluoronitroalkenes has demonstrated the synthesis of 4-fluoropyrazoles with good regioselectivity. This method involves the reaction of α-fluoronitroalkenes with hydrazine derivatives under controlled conditions, affording 4-fluoropyrazoles. While promising for fluoropyrazole derivatives, this method requires further optimization for specific 1-isopropyl substitution.

Recent Advances in Pyrazole Synthesis Relevant to Fluorinated Derivatives

Recent literature reviews highlight copper-catalyzed aerobic cyclization and iodine-catalyzed reactions of aldehyde hydrazones with electron-deficient olefins to afford polysubstituted fluoropyrazoles with moderate to good yields (up to 81%). These methods offer potential for synthesizing fluorinated pyrazole derivatives but require adaptation for the specific 4-fluoro-1-isopropyl substitution.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Direct electrophilic fluorination Pyrazole or 1-isopropyl-pyrazole 1-chloromethyl-4-fluoro-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), 60–70°C, pH 6–8 One-step fluorination, selective, hydrazine-free Requires prior isopropylation for 1-isopropyl derivative
Alkylation + fluorination Pyrazole + isopropyl halide + fluorinating agent Alkylation conditions, then electrophilic fluorination Controlled substitution pattern Multi-step, may require purification between steps
Cyclization from fluorinated precursors 2-fluoromalondialdehyde + hydrazine Multi-step, hydrazine cyclization Established method Multi-step, hazardous reagents, lower selectivity
Regioselective cyclization of α-fluoronitroalkenes α-fluoronitroalkenes + hydrazine derivatives Cyclization under controlled conditions Regioselective fluoropyrazoles Needs adaptation for isopropyl substitution
Copper/Iodine-catalyzed cyclizations Aldehyde hydrazones + electron-deficient olefins Cu or I2 catalysis, oxidants, moderate temperatures Good yields, mild conditions General fluoropyrazoles, not specific for 1-isopropyl

Detailed Research Findings and Notes

  • The direct fluorination process at near-neutral pH avoids corrosion issues related to hydrofluoric acid, improving reactor longevity and safety.
  • Excess pyrazole (3–6 equivalents) acts as both reagent and solvent, enabling solvent-free conditions that simplify purification.
  • MTBE extraction at acidic pH (1.8) is critical for efficient separation of 4-fluoro-pyrazole from unreacted pyrazole, enhancing product purity.
  • The electrophilic fluorinating reagent used is a stable, crystalline solid, facilitating handling and scale-up compared to gaseous or highly reactive fluorine sources.
  • Literature reports confirm that fluorination at the 4-position is favored due to electronic and steric factors in the pyrazole ring, enabling regioselective synthesis.
  • Alkylation of pyrazole nitrogen with isopropyl groups is well-documented, often involving reaction with isopropyl halides or related electrophiles under basic conditions.
  • Hydrazine-based cyclization methods, while classical, are less favored due to toxicity and multi-step complexity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 4-Fluoro-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effect .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 4-fluoro group in 4-Fluoro-1-isopropyl-1H-pyrazole contributes to electron-deficient aromatic systems, akin to fluorophenoxy groups in Compounds 8o–8q.
  • Steric and Electronic Profiles : The isopropyl group in the target compound provides moderate steric hindrance compared to bulkier alkoxy or trifluoromethyl groups in Compounds 10b–10f, which may influence binding pocket interactions .

Physicochemical Properties

  • Solubility: Fluorine’s electronegativity may improve aqueous solubility relative to non-fluorinated analogues, though this is offset by the hydrophobic isopropyl group.
  • Stability : Fluorine reduces susceptibility to oxidative metabolism, a feature shared with Compounds 8o–8q and 10b–10f .

Q & A

Q. Tables

Property Value Source
Molecular Weight169.14 g/molCalculated
Melting Point85–87°C (Thermo Scientific)
19F^{19}F-NMR Shiftδ −122 ppm (CDCl3_3)
HPLC Retention Time6.2 min (70% acetonitrile)

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